3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile
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Overview
Description
3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile is an organic compound that features a brominated naphthalene ring linked to a propanenitrile group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile typically involves the reaction of 6-bromonaphthol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the naphthalene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or amines substituted at the bromine position.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include primary amines derived from the nitrile group.
Scientific Research Applications
3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the brominated naphthalene ring can participate in π-π interactions or halogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: Similar structure but with a ketone group instead of a nitrile group.
(6-Bromonaphthalen-2-yl)boronic acid: Contains a boronic acid group instead of a propanenitrile group.
2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone: Features a brominated ethanone group.
Properties
CAS No. |
106102-24-3 |
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Molecular Formula |
C13H10BrNO |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
3-(6-bromonaphthalen-2-yl)oxypropanenitrile |
InChI |
InChI=1S/C13H10BrNO/c14-12-4-2-11-9-13(16-7-1-6-15)5-3-10(11)8-12/h2-5,8-9H,1,7H2 |
InChI Key |
MINQRGRBMIQHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCCC#N |
Origin of Product |
United States |
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